molecular formula C19H20N2O3S B2891056 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea CAS No. 2379995-47-6

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea

Cat. No. B2891056
M. Wt: 356.44
InChI Key: HTXKKTDPTXFZDR-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is another five-membered heterocyclic compound, but it contains four carbon atoms and a sulfur . Urea is an organic compound with two amine groups joined by a carbonyl functional group .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .


Molecular Structure Analysis

The molecular structure of furan, thiophene, and urea derivatives can be analyzed using various spectroscopic techniques. These compounds are often characterized by their IR, NMR, and mass spectra .


Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by their specific structure. For example, furan and thiophene are aromatic compounds and thus exhibit the typical properties of aromaticity .

Safety And Hazards

Like all chemicals, furan, thiophene, and urea derivatives should be handled with care. Specific safety and hazard information would depend on the exact compound .

Future Directions

Thiophene and its derivatives, including those containing furan and urea groups, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new derivatives and the exploration of their potential therapeutic applications.

properties

IUPAC Name

1-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-23-16-6-4-14(5-7-16)8-9-20-19(22)21-12-17-11-15(13-25-17)18-3-2-10-24-18/h2-7,10-11,13H,8-9,12H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXKKTDPTXFZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea

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